1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole
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Overview
Description
1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both pyrazole and triazole rings in a single molecule can enhance its pharmacological properties, making it a valuable compound for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 14 .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Given its potential target, it may influence pathways regulated by the mitogen-activated protein kinase 14 .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties
Result of Action
Similar compounds have been found to exhibit cytotoxic activity, suggesting that this compound may also have potential therapeutic applications .
Preparation Methods
The synthesis of 1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Coupling of the pyrazole and triazole rings: The final step involves coupling the pyrazole and triazole rings through a suitable linker, such as a phenyl group, using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often employing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.
Scientific Research Applications
1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
1-[4-(1H-pyrazol-5-yl)phenyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-phenyl-1H-pyrazole: This compound lacks the triazole ring and may have different biological activities.
1H-1,2,4-triazole: This compound lacks the pyrazole ring and may also exhibit different properties.
1-(4-phenyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole: This compound has a different triazole ring structure, which can affect its pharmacological properties.
The uniqueness of this compound lies in the combination of both pyrazole and triazole rings, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(1H-pyrazol-5-yl)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-3-10(16-8-12-7-14-16)4-2-9(1)11-5-6-13-15-11/h1-8H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWTZLVQLHCHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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